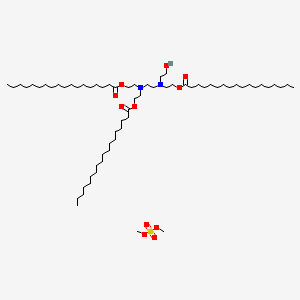
Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate is a complex organic compound It is a triester formed from the reaction of tristearic acid and 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, with methosulphate as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate typically involves the esterification of tristearic acid with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol. The reaction is usually carried out under acidic conditions, with methosulphate acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the triester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.
Industry: The compound is used in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism by which tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate exerts its effects involves the interaction of its ester groups with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tristearin: A triglyceride derived from three units of stearic acid.
Glyceryl tristearate: Another ester of stearic acid, commonly used in cosmetics and food products.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A related compound with similar structural features.
Uniqueness
Tristearic acid, triester with 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol, methosulphate is unique due to its specific combination of ester groups and the presence of methosulphate as a counterion
Eigenschaften
CAS-Nummer |
23525-20-4 |
|---|---|
Molekularformel |
C66H132N2O11S |
Molekulargewicht |
1161.8 g/mol |
IUPAC-Name |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate |
InChI |
InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3 |
InChI-Schlüssel |
FHQCADNVDXPSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



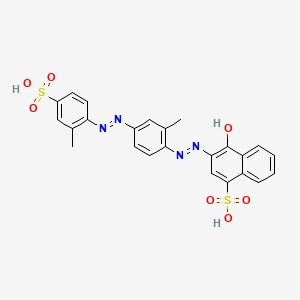

![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
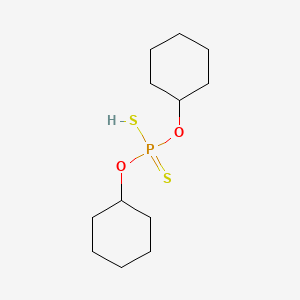
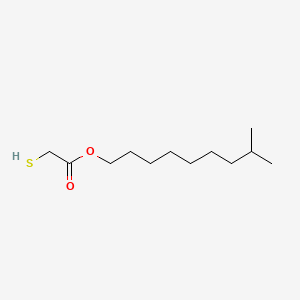
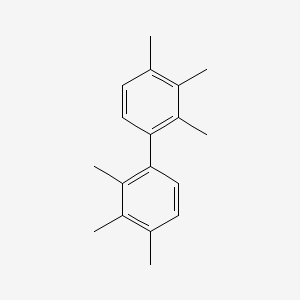

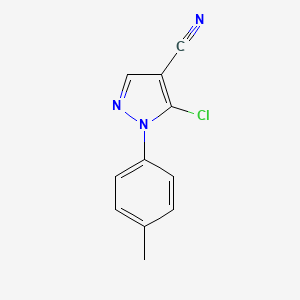

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
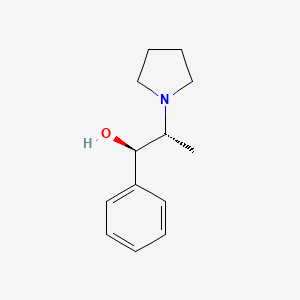
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
